3-Chloro-6-fluoro-4-nitroindazole

Description

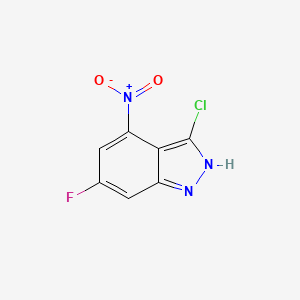

3-Chloro-6-fluoro-4-nitroindazole is a heterocyclic aromatic compound featuring an indazole core substituted with chlorine (Cl), fluorine (F), and nitro (NO₂) groups at positions 3, 6, and 4, respectively. Its molecular formula is C₇H₃ClFN₃O₂, with a molecular weight of 231.57 g/mol. The electron-withdrawing nitro and halogen substituents influence its reactivity, solubility, and intermolecular interactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name |

3-chloro-6-fluoro-4-nitro-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFN3O2/c8-7-6-4(10-11-7)1-3(9)2-5(6)12(13)14/h1-2H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSCGDBIIQOZRKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)Cl)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-fluoro-4-nitroindazole typically involves the nitration of indazole derivatives. One common method includes the electrophilic nitration of indazole using nitric acid and sulfuric acid as nitrating agents. The reaction conditions, such as temperature and concentration of reagents, are carefully controlled to achieve the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process often includes halogenation, nitration, and cyclization reactions. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-fluoro-4-nitroindazole undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the nitrogen atoms in the indazole ring.

Common Reagents and Conditions

Substitution: Potassium tert-butoxide in N-methylpyrrolidone at low temperatures.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst in ethanol.

Oxidation: Potassium permanganate in an aqueous medium.

Major Products Formed

Substitution: Various substituted indazole derivatives.

Reduction: 3-Chloro-6-fluoro-4-aminoindazole.

Oxidation: Oxidized indazole derivatives with different oxidation states.

Scientific Research Applications

3-Chloro-6-fluoro-4-nitroindazole has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.

Material Science: The compound is used in the development of advanced materials, including organic semiconductors and dyes.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 3-Chloro-6-fluoro-4-nitroindazole involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and fluoro substituents enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 3-Chloro-6-fluoro-4-nitroindazole are best understood by comparing it with positional isomers and analogs with varying substituents. Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Formula | Substituents (Position) | Molecular Weight (g/mol) | Key Properties/Applications |

|---|---|---|---|---|---|

| This compound | Not provided | C₇H₃ClFN₃O₂ | Cl (3), F (6), NO₂ (4) | 231.57 | Intermediate for drug synthesis |

| 3-Chloro-4-fluoro-6-nitroindazole | 885520-10-5 | C₇H₃ClFN₃O₂ | Cl (3), F (4), NO₂ (6) | 231.57 | Positional isomer; similar reactivity |

| 3-Chloro-6-methoxy-4-nitroindazole | 1000341-15-0 | C₈H₆ClN₃O₃ | Cl (3), OCH₃ (6), NO₂ (4) | 251.61 | Methoxy group enhances lipophilicity |

Key Findings :

Positional Isomerism (3-Chloro-4-fluoro-6-nitroindazole vs. Target Compound): Both compounds share the same molecular formula but differ in substituent positions. The nitro group at position 4 in the target compound creates distinct electronic effects compared to its isomer with nitro at position 6. Computational studies suggest that nitro at position 4 increases electron deficiency at the indazole core, enhancing electrophilic substitution reactivity .

Substituent Effects (Methoxy vs. Fluoro at Position 6) :

- Replacing fluorine with methoxy (as in 3-Chloro-6-methoxy-4-nitroindazole) introduces an electron-donating group, increasing lipophilicity (logP ~1.8 vs. ~1.2 for the fluoro analog). This modification improves membrane permeability, making it more suitable for central nervous system (CNS)-targeting drug candidates .

- However, methoxy groups may reduce thermal stability compared to fluorine due to weaker C–O bonds, impacting applications in high-temperature materials .

Synthetic Challenges :

- Introducing nitro groups at position 4 (as in the target compound) requires careful control of nitration conditions to avoid over-nitration or decomposition. In contrast, nitro at position 6 (isomer) is more accessible via direct nitration protocols .

- Fluorination at position 6 often necessitates specialized fluorinating agents (e.g., Selectfluor), whereas methoxy groups can be introduced via nucleophilic substitution under milder conditions .

Spectral Data Comparison :

- IR Spectroscopy: The target compound exhibits characteristic peaks for NO₂ (~1520 cm⁻¹ asymmetric stretch, ~1350 cm⁻¹ symmetric stretch) and C–F (~1250 cm⁻¹), consistent with its analogs . Methoxy-substituted analogs show additional C–O stretches (~1050 cm⁻¹) absent in fluoro derivatives .

NMR Spectroscopy :

- In the target compound, the fluorine atom at position 6 causes deshielding of adjacent protons (e.g., H-5 and H-7), observed as downfield shifts in ¹H-NMR (δ ~8.2–8.5 ppm). This contrasts with methoxy-substituted analogs, where H-6 is shielded (δ ~7.1 ppm) due to electron-donating effects .

Biological Activity

3-Chloro-6-fluoro-4-nitroindazole is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Chlorine atom at the 3-position

- Fluorine atom at the 6-position

- Nitro group at the 4-position

These functional groups contribute to its unique chemical reactivity and biological profile.

The biological activity of this compound can be attributed to several mechanisms:

- Kinase Inhibition : The compound has been studied for its potential as a kinase inhibitor, which is critical in cancer research. Its structure allows it to interact with various kinases, potentially leading to reduced cell proliferation in cancerous tissues .

- Reactive Intermediate Formation : The nitro group can undergo bioreduction, generating reactive intermediates that may interact with cellular components, resulting in cytotoxic effects.

- Lipophilicity Enhancement : The presence of the fluorine atom increases lipophilicity, facilitating cellular uptake and interaction with intracellular targets.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest . For instance, it has shown effectiveness against prostate cancer cells by enhancing their sensitivity to therapeutic agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses antibacterial properties, which may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Neuroprotective Effects

In addition to its anticancer and antimicrobial properties, there is emerging evidence suggesting that this compound may have neuroprotective effects. It has been implicated in reducing oxidative stress in neuronal cells, thereby offering potential benefits in neurodegenerative diseases .

Comparative Studies

To understand the uniqueness of this compound, it is essential to compare it with related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 6-Fluoro-4-nitroindazole | Lacks chlorine atom | Moderate anticancer activity |

| 4-Nitroindazole | Lacks fluorine and chlorine | Limited kinase inhibition |

| 5-Nitroindazole Derivatives | Various substitutions available | Notable trichomonacidal activity |

This comparison highlights how the presence of specific functional groups in this compound enhances its biological activity relative to these similar compounds.

Case Studies

- Anticancer Efficacy : In a study involving prostate cancer cell lines, treatment with this compound led to a significant reduction in cell viability compared to untreated controls. The mechanism was linked to apoptosis induction and G2/M phase arrest .

- Antimicrobial Testing : A series of experiments assessed the antimicrobial efficacy against various bacterial strains. Results indicated that this compound inhibited bacterial growth effectively at concentrations as low as 10 µg/mL .

Q & A

Q. What are the optimal synthetic routes for 3-chloro-6-fluoro-4-nitroindazole, and how can purity be ensured?

- Methodological Answer: Synthesis typically involves cyclocondensation of precursors such as substituted indazole derivatives with nitro-group-introducing agents. For example, starting with 3-aminoindazole, nitration can be achieved using mixed acids (HNO₃/H₂SO₄), followed by halogenation with Cl/F sources. Purification via recrystallization (using ethanol/water mixtures) or preparative HPLC (C18 columns, acetonitrile/water mobile phase) ensures >95% purity. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity via NMR (¹H/¹³C) and HRMS .

Q. How should researchers characterize the electronic and steric effects of substituents in this compound?

- Methodological Answer: Use density functional theory (DFT) calculations (B3LYP/6-31G* basis set) to map electron density distributions and predict reactive sites. Experimentally, UV-Vis spectroscopy (in DMSO or methanol) can identify π→π* transitions influenced by nitro and halogen groups. Steric effects are quantified using X-ray crystallography (SHELX refinement) to measure bond angles and torsion angles .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the crystal structure of this compound?

- Methodological Answer: Grow single crystals via slow evaporation (e.g., in dichloromethane/hexane). Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL. Address ambiguities (e.g., disorder in nitro groups) by applying restraints to atomic displacement parameters and validating via R-factor convergence (<5%). Compare with similar indazole derivatives to identify packing anomalies .

Q. What strategies mitigate contradictions in biological activity data for this compound across studies?

- Methodological Answer: Standardize assay conditions: Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control for solvent effects (DMSO concentration ≤0.1%). Validate contradictory results via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). Analyze SAR by synthesizing analogs (e.g., replacing Cl with Br or modifying nitro positioning) to isolate key pharmacophores .

Q. How do computational models predict the interaction of this compound with cytochrome P450 enzymes?

- Methodological Answer: Perform molecular docking (AutoDock Vina) using CYP3A4 crystal structures (PDB ID: 4NY4). Prioritize binding poses with lowest Gibbs free energy (ΔG < −8 kcal/mol). Validate predictions with in vitro metabolism assays (LC-MS/MS to detect hydroxylated metabolites). Adjust nitro-group orientation in docking simulations to account for steric clashes .

Data Contradiction Analysis

Q. Why might this compound exhibit variable solubility in polar vs. nonpolar solvents?

- Methodological Answer: Solubility discrepancies arise from competing effects: Nitro and halogen groups increase polarity, but aromatic stacking reduces solubility in polar solvents. Quantify via shake-flask method (measure saturation concentrations in water, DMSO, and ethanol). Use Hansen solubility parameters (δD, δP, δH) to correlate with solvent polarity. Adjust formulations using co-solvents (e.g., PEG 400) for in vivo studies .

Structural-Activity Relationship (SAR) Studies

Q. Which structural modifications enhance the selectivity of this compound for kinase targets?

- Methodological Answer: Introduce methyl groups at the indazole C-2 position to block off-target interactions. Compare inhibition profiles (IC₅₀ values) against kinases (e.g., JAK2 vs. EGFR) using ATP-Glo assays. Replace fluorine with trifluoromethyl to enhance hydrophobic binding. Validate selectivity via kinome-wide profiling (KinomeScan) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.